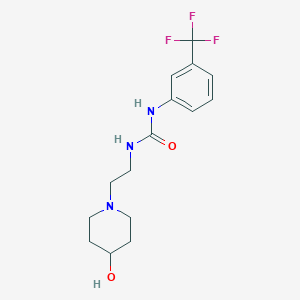
1-(2-(4-Hydroxypiperidin-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(4-Hydroxypiperidin-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea, also known as TAK-659, is a small molecule inhibitor that has been investigated for its potential use in treating various types of cancer.
科学的研究の応用
Metabolism and Pharmacokinetics
1-(2-(4-Hydroxypiperidin-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea, a potent soluble epoxide hydrolase (sEH) inhibitor, has been extensively studied for its metabolism and pharmacokinetics. The compound undergoes metabolism via oxidation and amide hydrolysis without apparent breakdown of the urea, resulting in four identified metabolites (M1–M4) in rat urine. These metabolites maintain potent inhibitory activity against human sEH but are less potent than the parent compound. The study highlights the species similarities in metabolism, particularly between rats and humans, facilitating the translation of preclinical pharmacokinetics to potential clinical applications (Wan et al., 2019).
Antiproliferative Activity
A related class of compounds, 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives, were synthesized and subjected to in vitro antiproliferative screening against a panel of human cancer cell lines. The compounds exhibited broad-spectrum antiproliferative activity, with certain derivatives showing significant efficacy and superior potency compared to standard treatments in various cancer cell lines, including renal cancer and melanoma (Al-Sanea et al., 2018).
Inhibition of Inflammatory Pain
1-Aryl-3-(1-acylpiperidin-4-yl)urea inhibitors have been explored for their role in inhibiting the soluble epoxide hydrolase enzyme in both human and murine models. These inhibitors, particularly when administered orally, demonstrated substantial improvements in pharmacokinetic parameters and showed a significant reduction in hyperalgesia in vivo, suggesting their potential in treating inflammatory pain conditions (Rose et al., 2010).
Corrosion Inhibition
1,3,5-Triazinyl urea derivatives have been evaluated for their effectiveness as corrosion inhibitors for mild steel in acidic solutions. These studies demonstrate the compounds' ability to form a protective layer on the steel surface, significantly reducing corrosion rates and highlighting their potential industrial applications (Mistry et al., 2011).
特性
IUPAC Name |
1-[2-(4-hydroxypiperidin-1-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20F3N3O2/c16-15(17,18)11-2-1-3-12(10-11)20-14(23)19-6-9-21-7-4-13(22)5-8-21/h1-3,10,13,22H,4-9H2,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPJHJDQHBLVSTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)CCNC(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



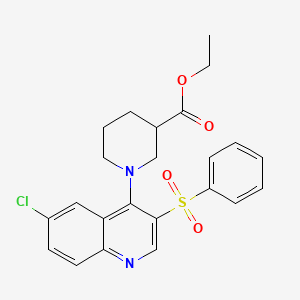

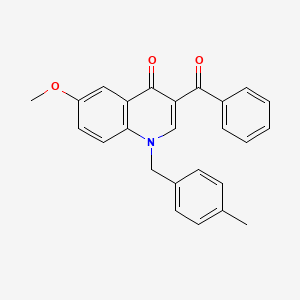
![1,3-dimethyl-6-propyl-5-((pyridin-3-ylmethyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2459559.png)
![8-(2-Methoxyethyl)-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B2459560.png)
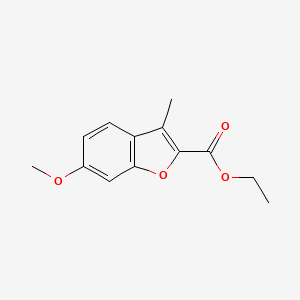

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-ethylsulfonylbenzamide](/img/structure/B2459564.png)
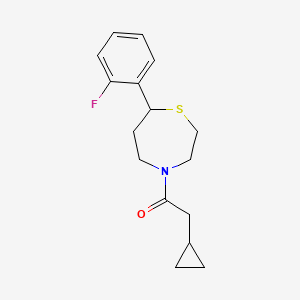
![Ethyl 6-acetyl-2-butyramido-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2459567.png)
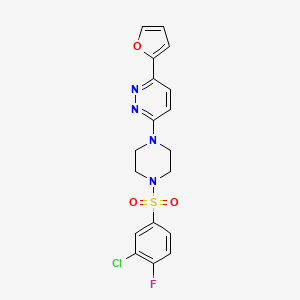
![N-((tetrahydrofuran-2-yl)methyl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2459572.png)